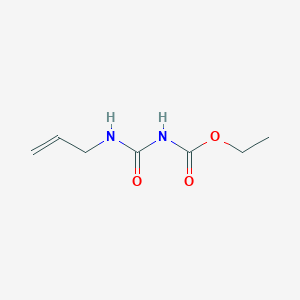

Ethyl N-(Allylcarbamoyl)carbamate

Beschreibung

Ethyl N-(Allylcarbamoyl)carbamate is a carbamate derivative featuring an allylcarbamoyl substituent. Carbamates are characterized by the functional group –O–CO–N<, and their biological and chemical properties are heavily influenced by substituents. Allyl-containing carbamates, such as Allyl (2-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)ethyl)carbamate (), are often synthesized via reactions involving allyl alcohols or isocyanates, with NMR and mass spectrometry used for structural confirmation .

Eigenschaften

Molekularformel |

C7H12N2O3 |

|---|---|

Molekulargewicht |

172.18 g/mol |

IUPAC-Name |

ethyl N-(prop-2-enylcarbamoyl)carbamate |

InChI |

InChI=1S/C7H12N2O3/c1-3-5-8-6(10)9-7(11)12-4-2/h3H,1,4-5H2,2H3,(H2,8,9,10,11) |

InChI-Schlüssel |

QYNVEDGWEASVKD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)NC(=O)NCC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with 2-propenylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester undergoes various chemical reactions including:

Oxidation: It can be oxidized to form corresponding carbamates.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates .

Wissenschaftliche Forschungsanwendungen

Carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of carbamic acid, [(2-propenylamino)carbonyl]-, ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl Carbamate (EC)

Structure : CH₃CH₂–O–CO–NH₂

Key Differences :

- Carcinogenicity: Ethyl carbamate is a known carcinogen, inducing hepatic carcinomas and neurofibrosarcomas in rodents. However, its potency is significantly lower than vinyl carbamate (10–50× less active) .

- Metabolism : EC requires metabolic activation (e.g., cytochrome P-450 enzymes) to form reactive intermediates, whereas vinyl carbamate exhibits direct mutagenicity .

- Applications : EC is a contaminant in fermented foods and beverages, with regulatory limits (e.g., 150 µg/L in Canada) due to health risks .

Vinyl Carbamate

Structure : CH₂=CH–O–CO–NH₂

Key Differences :

- Potency: Vinyl carbamate is 10–50× more carcinogenic than EC, inducing lung adenomas and skin tumors at lower doses .

- Mutagenicity : Unlike EC, vinyl carbamate is directly mutagenic in Salmonella typhimurium assays when metabolized by liver enzymes .

- Synthesis : Produced via dehydrogenation of EC or direct synthesis from vinyl precursors, highlighting structural reactivity differences .

Ethyl N-Methylcarbamate

Structure : CH₃CH₂–O–CO–NH–CH₃

Key Differences :

- Synthesis: Prepared from methylcarbamyl chloride and ethanol, differing from allyl-carbamate routes that require allyl alcohol or palladium catalysts .

Allyl Carbamates (General Class)

Structure : R–O–CO–NH–(CH₂–CH=CH₂)

Key Differences :

- Synthesis Challenges : Conventional methods involve allyl alcohols and isocyanates, but structural complexity (e.g., tri-/tetra-substituted double bonds) limits accessibility. Palladium catalysts or strong bases risk unwanted cyclization .

- Applications: Used in pharmaceuticals and agrochemicals for their reactivity. For example, Allyl (2-(4-acetyl-2-methoxy-5-nitrophenoxy)ethyl)carbamate is a precursor in granulocyte colony-stimulating factor synthesis .

Data Tables

Table 1: Carcinogenic Potency of Selected Carbamates

| Compound | Relative Carcinogenic Activity (vs. EC) | Key Tumor Types Induced | Mutagenicity (S. typhimurium) |

|---|---|---|---|

| Ethyl Carbamate (EC) | 1× (Baseline) | Liver, lung, neurofibrosarcoma | No (requires metabolism) |

| Vinyl Carbamate | 10–50× | Lung, skin, liver | Yes (direct) |

| Ethyl N-Methylcarbamate | <1× | Not significant | No |

| Allyl Carbamates* | Not studied | N/A | Unknown |

*Data specific to Ethyl N-(Allylcarbamoyl)carbamate is lacking; inferences based on structural analogs.

Research Findings and Implications

- However, allyl derivatives often exhibit higher reactivity, necessitating further toxicological studies .

- Analytical Challenges : Detection methods for carbamates (e.g., GC-MS, LC-MS) are well-established for EC , but allyl carbamates may require specialized protocols due to structural complexity.

- Regulatory Gaps : While EC is regulated in beverages, allyl carbamates lack established safety thresholds, underscoring the need for risk assessments .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.